4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a triphenylphosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione typically involves the reaction of a thiazole derivative with a triphenylphosphine reagent. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphanylidene moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thioethers.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its thiazole ring can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: An organic compound with a similar triphenylphosphine moiety.
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole and benzothiazole.
Uniqueness
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione is unique due to the combination of its thiazole ring and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
132834-48-1 |
---|---|
Molecular Formula |
C27H21N2PS2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-phenyl-3-[(triphenyl-λ5-phosphanylidene)amino]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C27H21N2PS2/c31-27-29(26(21-32-27)22-13-5-1-6-14-22)28-30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
XSOOGUOXBLEWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.